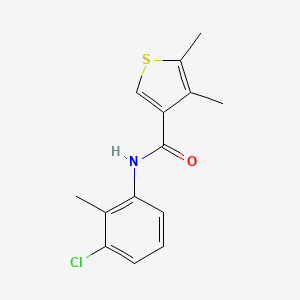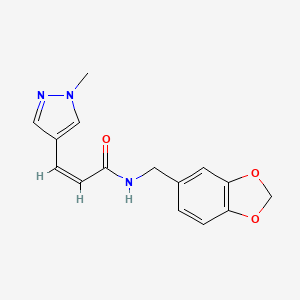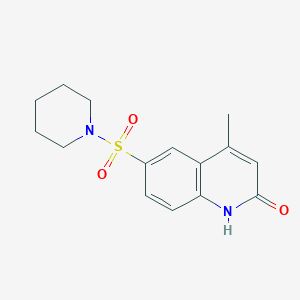![molecular formula C15H20N2O5S2 B4748987 N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine
説明
N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical and molecular biology research. PMSF is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
作用機序
PMSF inhibits serine proteases by reacting with the active site serine residue. The reaction produces a covalent bond between PMSF and the serine residue, which blocks the active site and prevents substrate binding. PMSF is a reversible inhibitor, which means that it can be removed from the active site by nucleophilic attack from water or other nucleophiles.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. PMSF has been shown to inhibit the production of reactive oxygen species in neutrophils, which are important mediators of inflammation. PMSF has also been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
実験室実験の利点と制限
PMSF is a potent and specific inhibitor of serine proteases, making it a valuable tool for biochemical and molecular biology research. PMSF is also relatively stable and easy to use, making it a popular choice for protease inhibition. However, PMSF can be toxic to cells at high concentrations, and its use should be carefully monitored. PMSF is also not effective against all proteases, and researchers should carefully consider the specificity of the protease they are studying before using PMSF.
将来の方向性
There are many future directions for research on PMSF. One area of interest is the development of new and more specific protease inhibitors. Researchers are also interested in understanding the mechanism of action of PMSF and other protease inhibitors at a molecular level. Another area of interest is the development of new techniques for the analysis of proteases and their inhibitors, which could lead to new insights into the role of proteases in disease and drug development.
科学的研究の応用
PMSF is commonly used in biochemical and molecular biology research as a serine protease inhibitor. It is used to inhibit proteases that may interfere with the analysis of proteins and enzymes. PMSF is also used to prevent proteolytic degradation of proteins during purification and analysis. PMSF is especially useful in the study of membrane proteins, which are often difficult to purify due to their hydrophobic nature.
特性
IUPAC Name |
4-methylsulfanyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-23-10-8-13(15(19)20)16-24(21,22)12-6-4-11(5-7-12)17-9-2-3-14(17)18/h4-7,13,16H,2-3,8-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWDCSMCZDWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4748918.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4748926.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)
![1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4748936.png)
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4748957.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4748964.png)

![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)


![[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B4749014.png)